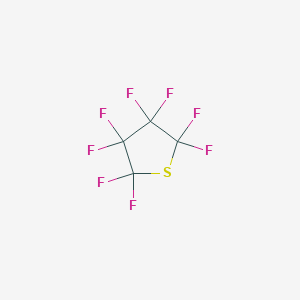

Octafluorotetrahydrothiophene

Beschreibung

Octafluorotetrahydrothiophene (C₄F₈S) is a fully fluorinated derivative of tetrahydrothiophene (THT), a saturated five-membered ring containing one sulfur atom. The substitution of all hydrogen atoms with fluorine confers exceptional chemical inertness, thermal stability, and resistance to oxidation and hydrolysis. These properties make it valuable in specialized applications such as high-performance solvents, fluoropolymer synthesis, and electrochemical systems requiring non-reactive media . Its molecular weight is approximately 232.08 g/mol, and its structure combines the cyclic sulfide framework with the electron-withdrawing effects of fluorine, reducing sulfur's nucleophilicity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C4F8S |

|---|---|

Molekulargewicht |

232.10 g/mol |

IUPAC-Name |

2,2,3,3,4,4,5,5-octafluorothiolane |

InChI |

InChI=1S/C4F8S/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 |

InChI-Schlüssel |

JUTLAXFVSZJSHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(C(SC1(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Octafluorotetrahydrothiophen kann durch Reaktion von Tetrahydrothiophen mit einem Fluorierungsmittel wie Fluorwasserstoff synthetisiert werden. Die Reaktion erfolgt typischerweise bei Raumtemperatur und liefert Octafluorotetrahydrothiophen als Hauptprodukt . Industrielle Produktionsmethoden umfassen ähnliche Verfahren, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Octafluorotetrahydrothiophen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in Tetrahydrothiophen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen Fluoratome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Octafluorotetrahydrothiophen beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Es kann als Katalysator in verschiedenen chemischen Reaktionen wirken und so die Bildung gewünschter Produkte ermöglichen. Die spezifischen molekularen Zielstrukturen und Signalwege hängen vom Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of octafluorothiolane is primarily based on its ability to undergo substitution and oxidation reactions. The fluorine atoms in the compound make it highly electronegative, allowing it to interact with various nucleophiles and oxidizing agents. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Octafluorotetrahydrothiophene with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Water Solubility | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | C₄F₈S | 232.08 | ~100 (estimated) | N/A | Low | Low (fluorine shielding) |

| Tetrahydrothiophene (THT) | C₄H₈S | 88.17 | 119–121 | 12 | Insoluble | Moderate (sulfide nucleophilicity) |

| Thiophene | C₄H₄S | 84.14 | 84 | -9 | Insoluble | High (aromatic conjugation) |

| Perfluorooctane | C₈F₁₈ | 438.06 | 103 | None | Insoluble | Very low (fully fluorinated alkane) |

Key Observations:

- Thermal Stability : this compound surpasses THT and thiophene due to fluorine’s strong C–F bonds, which resist thermal degradation .

- Reactivity : Fluorination drastically reduces sulfur’s reactivity, making this compound less prone to oxidation or nucleophilic attacks compared to THT .

- Solubility : Unlike THT, this compound’s low polarity limits miscibility with polar solvents but enhances compatibility with fluorinated matrices .

Research Findings and Gaps

- Synthetic Challenges : Fluorinating THT to this compound requires specialized reagents (e.g., HF or SF₄), complicating large-scale production .

- Environmental Impact: Limited data exist on the biodegradation of this compound, though perfluorinated compounds are generally persistent pollutants .

- Comparative Performance : In solvent applications, this compound outperforms THT in stability but is cost-prohibitive for widespread use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.